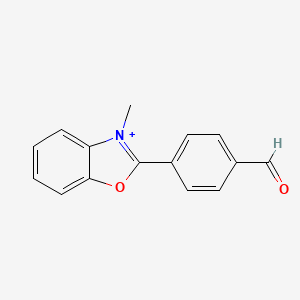
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring system substituted with a formyl group at the 4-position of the phenyl ring and a methyl group at the 3-position of the benzoxazolium ion. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium typically involves multi-step organic reactions. One common method includes the condensation of 4-formylphenylboronic acid with 3-methylbenzoxazole under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-3-methyl-1,3-benzoxazol-3-ium.
Reduction: 2-(4-Hydroxyphenyl)-3-methyl-1,3-benzoxazol-3-ium.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl group but lacks the benzoxazole ring.
3-Methylbenzoxazole: Contains the benzoxazole ring but lacks the formylphenyl group.
Uniqueness
2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium is unique due to the combination of the formylphenyl group and the benzoxazole ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with the individual components .
Propriétés
Numéro CAS |
503855-00-3 |
|---|---|
Formule moléculaire |
C15H12NO2+ |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
4-(3-methyl-1,3-benzoxazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H12NO2/c1-16-13-4-2-3-5-14(13)18-15(16)12-8-6-11(10-17)7-9-12/h2-10H,1H3/q+1 |
Clé InChI |
QJRAWTFOKXQBIC-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-](/img/structure/B14238406.png)
![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
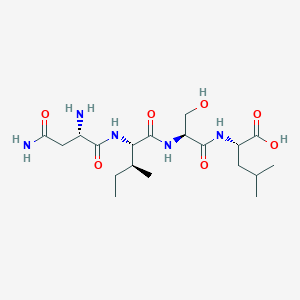
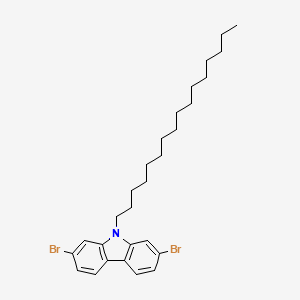
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
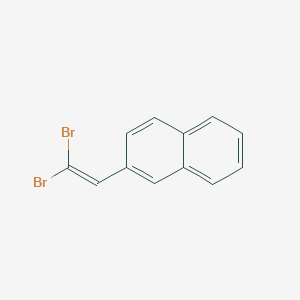

![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
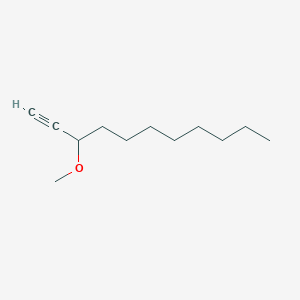
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
